molecular formula C14H11N3O3 B2581647 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 861407-96-7

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2581647
CAS No.: 861407-96-7
M. Wt: 269.26
InChI Key: MFLRCDKBPXHRHW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 861407-96-7) features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a carboxylic acid (C₁₄H₁₁N₃O₃, MW: 269.26) . Its structure enables diverse biological interactions, including metal coordination via the carboxylic acid group . Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their pharmaceutical relevance, particularly in antimicrobial and enzyme-targeting applications .

Properties

IUPAC Name

7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLRCDKBPXHRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds. One common method includes the reaction of 3-amino-4-methoxyphenylpyrazole with ethyl acetoacetate under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxylic acid group would produce an alcohol derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

  • Case Study : A derivative of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

  • Research Findings : In vitro studies indicated that this compound reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Synthetic Applications

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

Synthesis of Derivatives

  • Methodology : The compound can undergo reactions such as alkylation, halogenation, and acylation to yield novel derivatives with enhanced biological activities. For example, alkylation at the nitrogen position can lead to derivatives with improved solubility and bioavailability.
Reaction TypeExample ReactionOutcome
AlkylationReaction with alkyl halidesNew alkylated derivatives
HalogenationTreatment with halogenating agentsHalogenated derivatives
AcylationReaction with acyl chloridesAcylated products

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate a moderate toxicity profile, with further investigations required to establish safe dosage levels for therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

The 7-position substituent critically influences electronic properties, lipophilicity, and bioactivity.

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Properties/Applications References
7-(4-Methoxyphenyl) pyrazolo[...]-3-carboxylic acid 4-Methoxyphenyl 269.26 Metal coordination, potential antimicrobial activity
7-Phenyl pyrazolo[...]-3-carboxylic acid Phenyl 255.25 Simpler structure; reduced electron donation vs. methoxy
7-(Difluoromethyl) -5-(4-methoxyphenyl)pyrazolo[...]-3-carboxylic acid Difluoromethyl 319.27 Increased lipophilicity; enhanced metabolic stability
7-(Trifluoromethyl) pyrazolo[...]-3-carboxylic acid Trifluoromethyl 313.23 Strong electron-withdrawing effects; improved target binding
7-(Benzo[d][1,3]dioxol-5-yl) pyrazolo[...]-3-carboxylic acid Benzodioxole 299.25 Enhanced π-π stacking; potential CNS activity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) may improve interactions with aromatic residues in enzymes, while trifluoromethyl (electron-withdrawing) enhances stability and binding to hydrophobic pockets .

Modifications at Position 3 and Core Saturation

The carboxylic acid at position 3 is a critical pharmacophore. Core saturation (e.g., dihydro or tetrahydro derivatives) alters conformational flexibility.

Compound Name Position 3 Functional Group Core Saturation Key Properties/Applications References
7-(4-Methoxyphenyl)pyrazolo[...]-3-carboxylic acid Carboxylic acid Fully aromatic Metal coordination (e.g., Mn complexes)
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino]pyrazolo[...]-3-carboxylic acid Carboxylic acid Saturated (tetrahydro) Enhanced steric bulk; potential protease inhibition
7-Oxo-4,7-dihydropyrazolo[...]-5-carboxylate Methyl ester Dihydro Lactam structure; reduced acidity vs. carboxylic acid

Key Observations :

  • Carboxylic Acid vs. Ester/Lactam : The free carboxylic acid enables hydrogen bonding and ionic interactions, crucial for enzyme inhibition or metal coordination. Methyl esters or lactams (e.g., 7-oxo derivatives) reduce acidity, impacting solubility and target engagement .
Cytotoxicity and Antimicrobial Activity
  • Trifluoromethyl Derivatives : Compounds like 9k () show anti-mycobacterial activity, suggesting fluorinated analogs may excel in infectious disease applications .
  • Benzodioxole Substituents : reports high purity (>98%) for benzo[d][1,3]dioxol-5-yl derivatives, which are under investigation for central nervous system targets due to enhanced lipophilicity .
Metal Coordination Capacity

The carboxylic acid group in the target compound facilitates coordination with transition metals (e.g., Mn in ), a property less pronounced in ester or lactam analogs . This feature is exploitable in catalytic or metallodrug design.

Tables and Data Availability :

  • For expanded datasets (e.g., synthetic yields, IC₅₀ values), consult primary references .
  • Fluorinated analogs are commercially available (e.g., CymitQuimica, ChemBridge) .

Biological Activity

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 861407-96-7) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O3. The compound features a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl substituent at the 7-position and a carboxylic acid group at the 3-position. Its IUPAC name reflects its structural complexity and potential for various interactions in biological systems.

Structural Formula

C14H11N3O3\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : The compound demonstrated potent inhibition of cell proliferation with an IC50 value in the low micromolar range.
  • Mechanism of Action : It is believed to induce apoptosis through the activation of intrinsic pathways and inhibition of key survival signaling pathways such as PI3K/Akt and MAPK.

Enzymatic Inhibition

The compound has also shown promise as an enzyme inhibitor . Specifically:

  • Kinase Inhibition : Studies have suggested that it can selectively inhibit certain kinases involved in cancer progression.
  • Selectivity Profile : The selectivity over other kinases indicates a favorable pharmacological profile that could minimize off-target effects.

Case Studies

  • Study on Cell Lines : A study evaluated the effects of this compound on different cancer cell lines, including breast and lung cancer models. Results indicated reduced viability and increased apoptosis markers after treatment.
  • In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression compared to control groups, supporting its potential for further development as an anticancer agent.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate a relatively low toxicity profile, making it a candidate for further clinical evaluation.

Comparative Analysis of Biological Activities

Compound NameAnticancer ActivityEnzymatic InhibitionSelectivity
This compoundHigh (IC50 < 10 µM)Yes (selective for certain kinases)High
Other Pyrazolo CompoundsVariableYes (non-selective)Low to Medium

Q & A

Q. What computational tools predict the compound’s bioavailability and metabolic fate?

  • Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (-1.5 to 0.5), solubility, and CYP450 metabolism. Molecular dynamics simulations reveal interactions with blood-brain barrier transporters, suggesting limited CNS penetration .

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